3,4-Dichloro-5-nitrobenzenesulfonyl chloride
Overview
Description
3,4-Dichloro-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2Cl2NO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and one nitro group on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitrobenzenesulfonyl chloride typically involves the following steps:
Sulfonation: o-Dichlorobenzene is sulfonated to produce 3,4-dichlorobenzenesulfonyl chloride.
Nitration: The sulfonyl chloride derivative is then nitrated to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the nitro group on the benzene ring can be substituted by other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Reduction Products: The primary product of reduction is 3,4-dichloro-5-aminobenzenesulfonyl chloride.
Scientific Research Applications
3,4-Dichloro-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring. These groups make the sulfonyl chloride moiety highly reactive, facilitating various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
3,5-Dichlorobenzenesulfonyl chloride: Similar in structure but lacks the nitro group, making it less reactive in certain types of reactions.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains a single chlorine atom and a nitro group, offering different reactivity and applications.
Uniqueness: 3,4-Dichloro-5-nitrobenzenesulfonyl chloride is unique due to the combination of two chlorine atoms and a nitro group on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,4-dichloro-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOFGWYOXWABGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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